2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE
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Overview
Description
2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE is a complex organic compound featuring multiple fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE typically involves the difluoromethylation of heterocycles via a radical process . This method is crucial for functionalizing fluorine-containing heterocycles, which are core components of various biologically active ingredients .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale difluoromethylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.
Trifluoromethyl ketones: Valuable synthetic targets in medicinal chemistry.
Uniqueness
2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE is unique due to its combination of difluoromethyl and trifluoromethyl groups, which impart distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H11F7N4O2 |
---|---|
Molecular Weight |
376.23g/mol |
IUPAC Name |
2-[3,5-bis(difluoromethyl)pyrazol-1-yl]-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C12H11F7N4O2/c1-5-3-11(25,12(17,18)19)23(20-5)8(24)4-22-7(10(15)16)2-6(21-22)9(13)14/h2,9-10,25H,3-4H2,1H3 |
InChI Key |
QRUWYUNGKPVHDH-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CN2C(=CC(=N2)C(F)F)C(F)F |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CN2C(=CC(=N2)C(F)F)C(F)F |
Origin of Product |
United States |
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